An In-Depth Technical Guide to the Structure Elucidation of Ethyl 4-hydroxy-2-methylpyrimidine-5-carboxylate
An In-Depth Technical Guide to the Structure Elucidation of Ethyl 4-hydroxy-2-methylpyrimidine-5-carboxylate
Abstract
This technical guide presents a comprehensive, multi-technique approach to the definitive structure elucidation of Ethyl 4-hydroxy-2-methylpyrimidine-5-carboxylate (C₈H₁₀N₂O₃). Pyrimidine derivatives form the backbone of numerous pharmaceuticals and bioactive molecules, making their precise structural characterization a critical endeavor in drug discovery and development.[1] This document moves beyond a simple recitation of data, focusing instead on the integrated logic and causal reasoning behind the application of Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy. We will delve into the pivotal role of tautomerism in interpreting spectral data and present a self-validating workflow designed for researchers, scientists, and drug development professionals to achieve unambiguous structural confirmation.
Foundational Analysis: Molecular Formula and Tautomeric Considerations
The first step in any structure elucidation is to establish the molecular formula and consider all potential isomeric forms. For Ethyl 4-hydroxy-2-methylpyrimidine-5-carboxylate, this initial analysis is non-trivial due to the high probability of keto-enol tautomerism, a phenomenon common in 4-hydroxypyrimidines.[2][3][4][5]
1.1. Molecular Identity
1.2. The Critical Role of Tautomerism
The "4-hydroxy" nomenclature represents only one possible tautomer. Due to proton migration, the compound exists in equilibrium with its more stable keto forms: pyrimidin-4(1H)-one and pyrimidin-4(3H)-one.[5][7] Theoretical and experimental studies have shown that for 4-hydroxypyrimidines, the keto (pyrimidin-4-one) form is often the more stable and therefore predominant species, particularly in the gas phase and in various solutions.[5][7] The presence of different substituents can influence this equilibrium.[2][3][4] This equilibrium is the single most important factor to consider when interpreting the spectroscopic data that follows, as the presence of an N-H bond and a carbonyl group (C=O) in the keto form, versus an O-H bond and an aromatic ring in the enol form, will produce distinctly different spectral signatures.
Spectroscopic Analysis: A Multi-Faceted Approach
No single technique provides a complete structural picture. The core of our elucidation strategy lies in the synergistic integration of data from mass spectrometry, infrared spectroscopy, and nuclear magnetic resonance spectroscopy.
2.1. Mass Spectrometry (MS): The Molecular Blueprint
The primary function of MS in this context is the unambiguous determination of the molecular weight, which serves as a fundamental validation of the molecular formula.
Expert Insight: Electrospray Ionization (ESI) is an ideal technique for this molecule due to its polarity, allowing for gentle ionization and clear observation of the molecular ion peak.
Table 1: Expected Mass Spectrometry Data
| Ion | Expected m/z | Rationale |
| [M+H]⁺ | 183.0764 | Protonated molecular ion; confirms MW of 182.18. |
| [M]⁺ | 182.0691 | Molecular ion peak.[6] |
| [M-C₂H₅]⁺ | 153.0455 | Loss of the ethyl group from the ester. |
| [M-OC₂H₅]⁺ | 137.0451 | Loss of the ethoxy group from the ester. |
Experimental Protocol: ESI-MS
-
Sample Preparation: Dissolve approximately 1 mg of the compound in 1 mL of a suitable solvent like methanol or acetonitrile.
-
Instrumentation: Infuse the sample solution into an ESI-MS instrument.
-
Data Acquisition: Acquire the spectrum in positive ion mode. The instrument should be calibrated using a known standard.
-
Analysis: Identify the [M+H]⁺ peak and compare its m/z value to the theoretical value calculated from the molecular formula (C₈H₁₀N₂O₃).
2.2. Infrared (IR) Spectroscopy: Functional Group Fingerprinting
IR spectroscopy provides invaluable information about the specific functional groups present, offering the first experimental evidence to address the tautomeric equilibrium.
Expert Insight: The key regions to scrutinize are ~3400-3100 cm⁻¹ for O-H/N-H stretches and ~1750-1650 cm⁻¹ for carbonyl (C=O) stretches. The presence of a strong, broad absorption around 3200-3100 cm⁻¹ (N-H stretch) and a strong absorption around 1680 cm⁻¹ (ring C=O) would strongly suggest the dominance of the keto tautomer. Conversely, a broad O-H stretch around 3400 cm⁻¹ and the absence of a low-frequency C=O would indicate the enol form.
Table 2: Characteristic IR Absorption Bands
| Functional Group | Tautomer | Expected Wavenumber (cm⁻¹) | Description |
| N-H Stretch | Keto | ~3200 - 3100 | Broad absorption, indicative of hydrogen bonding. |
| C-H Stretch (sp³) | Both | ~2980 - 2900 | From methyl and ethyl groups. |
| Ester C=O Stretch | Both | ~1725 - 1700 | Strong, sharp peak for the ethyl ester carbonyl.[8] |
| Ring C=O Stretch (Amide-like) | Keto | ~1680 - 1650 | Strong peak, characteristic of the pyrimidinone ring.[8] |
| C=N / C=C Stretch | Both | ~1650 - 1550 | Absorptions from the pyrimidine ring double bonds.[8] |
| C-O Stretch | Both | ~1250 - 1200 | From the ester group. |
| O-H Stretch | Enol (minor) | ~3400 - 3200 | Broad peak, if present, indicates the hydroxy form. |
Experimental Protocol: FT-IR (KBr Pellet)
-
Sample Preparation: Mix ~1-2 mg of the dry compound with ~100-200 mg of dry KBr powder. Grind the mixture thoroughly to a fine powder.
-
Pellet Formation: Press the powder in a hydraulic press to form a transparent or translucent pellet.
-
Data Acquisition: Place the pellet in the spectrometer's sample holder and acquire the spectrum, typically over a range of 4000-400 cm⁻¹.[8]
-
Analysis: Identify the key absorption bands and correlate them with the functional groups in the possible tautomeric structures.
2.3. Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structure Map
NMR is the most powerful technique for elucidating the precise connectivity of atoms. Both ¹H and ¹³C NMR are essential for a complete assignment.
Expert Insight: The chemical shift and existence of a proton on a heteroatom (N-H vs. O-H) is highly diagnostic of the dominant tautomer. In a solvent like DMSO-d₆, an N-H proton of a pyrimidinone is often observed as a broad singlet far downfield (δ > 10 ppm), while an O-H proton would appear at a different chemical shift and might exchange more readily.
Table 3: Predicted ¹H NMR Spectroscopic Data (400 MHz, DMSO-d₆)
| Proton Assignment | Predicted δ (ppm) | Multiplicity | Integration | Rationale |
| N-H (Ring) | > 11.0 | br s | 1H | Deshielded proton on nitrogen in the pyrimidinone ring; characteristic of the keto tautomer. |
| H-6 (Ring) | ~8.0 - 8.5 | s | 1H | Olefinic proton on the pyrimidine ring, deshielded by adjacent electronegative atoms and carbonyl group. |
| -O-CH₂-CH₃ (Ethyl Ester) | ~4.2 - 4.3 | q | 2H | Methylene protons adjacent to the ester oxygen, split by the methyl group (J ≈ 7.1 Hz).[9] |
| -CH₃ (Ring C2) | ~2.3 - 2.5 | s | 3H | Methyl protons attached to the pyrimidine ring.[9] |
| -O-CH₂-CH₃ (Ethyl Ester) | ~1.2 - 1.3 | t | 3H | Methyl protons of the ethyl group, split by the adjacent methylene group (J ≈ 7.1 Hz).[9] |
Table 4: Predicted ¹³C NMR Spectroscopic Data (100 MHz, DMSO-d₆)
| Carbon Assignment | Predicted δ (ppm) | Rationale |
| C=O (Ester) | ~165 | Carbonyl carbon of the ethyl ester group.[9] |
| C=O (Ring C4) | ~160 - 162 | Carbonyl carbon in the pyrimidinone ring (keto form). |
| C2 (Ring) | ~155 - 158 | Carbon attached to two nitrogen atoms and the methyl group. |
| C6 (Ring) | ~148 - 150 | Olefinic carbon bearing the H-6 proton. |
| C5 (Ring) | ~105 - 110 | Olefinic carbon attached to the ester group. |
| -O-CH₂ -CH₃ (Ethyl Ester) | ~60 | Methylene carbon of the ethyl ester.[9] |
| -CH₃ (Ring C2) | ~18 - 20 | Methyl carbon attached to the ring.[9] |
| -O-CH₂-CH₃ (Ethyl Ester) | ~14 | Methyl carbon of the ethyl ester.[9] |
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the compound in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆) in an NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).
-
Instrumentation: Place the sample in a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Data Acquisition: Acquire the ¹H NMR spectrum, followed by the ¹³C NMR spectrum. If necessary, 2D NMR experiments like COSY and HSQC can be run to confirm H-C correlations.
-
Analysis: Integrate the ¹H signals, determine multiplicities and coupling constants, and assign all peaks in both ¹H and ¹³C spectra to the proposed structure.
Integrated Elucidation Workflow and Final Confirmation
Caption: Integrated workflow for the structure elucidation of Ethyl 4-hydroxy-2-methylpyrimidine-5-carboxylate.
This systematic process confirms the structure as follows:
-
Mass Spectrometry establishes the molecular formula as C₈H₁₀N₂O₃.[6]
-
Infrared Spectroscopy provides strong evidence for the dominant keto tautomer by identifying key N-H and two distinct C=O stretches (ester and ring amide), while showing a lack of a prominent O-H band.
-
NMR Spectroscopy delivers the final, unambiguous proof. The ¹H NMR confirms the presence and connectivity of the ethyl group, the C2-methyl group, and the C6-proton. Critically, the observation of a downfield, exchangeable N-H proton signal confirms the pyrimidin-4-one structure. The ¹³C NMR spectrum corroborates this by showing two distinct carbonyl carbons and the correct number of sp² and sp³ hybridized carbons.
Conclusion
The structure elucidation of Ethyl 4-hydroxy-2-methylpyrimidine-5-carboxylate is a prime example of modern analytical chemistry, requiring an integrated and logical approach. A superficial analysis could easily misinterpret the structure as the "hydroxy" form suggested by its name. However, by carefully considering the principles of tautomerism and synergistically applying Mass Spectrometry, IR Spectroscopy, and NMR Spectroscopy, we can definitively assign its structure as the more stable keto tautomer. This guide provides the foundational workflow and expert rationale necessary for scientists to confidently characterize this and related heterocyclic compounds, ensuring the scientific integrity required for advanced research and drug development.
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